

Application Notes and Protocols for Ethanol-d5 in Sensitive NMR Experiments

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Compound of Interest

Compound Name: *Ethanol-d5*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **ethanol-d5** (C2D5OD) as a solvent in sensitive Nuclear Magnetic Resonance (NMR) experiments. It is intended for researchers, scientists, and drug development professionals who require high-quality NMR data for applications such as structural elucidation, fragment-based drug discovery, and metabolomics.

Introduction to Ethanol-d5 in NMR Spectroscopy

Deuterated solvents are essential for modern NMR spectroscopy as they minimize solvent interference in proton NMR spectra and provide a lock signal for field stabilization, leading to improved spectral resolution and reproducibility.^{[1][2]} **Ethanol-d5**, a deuterated form of ethanol, offers specific advantages in certain sensitive NMR applications due to its unique physical and chemical properties.

Ethanol-d5 (CD3CD2OH) is a deuterated ethyl alcohol.^[3] Its use as a solvent in NMR is particularly beneficial for samples that are soluble in ethanol and for experiments where the exchangeable hydroxyl proton of a protic solvent is desired, but without the overwhelming signal of protonated ethanol.

Properties of Ethanol-d5

Understanding the physical and spectral properties of **ethanol-d5** is crucial for its effective use in NMR experiments. A summary of these properties is provided in the table below.

Property	Value	Reference
Physical Properties		
Isotopic Purity	99.5 atom % D	[3]
Molecular Weight	51.10 g/mol	
Density	0.871 g/mL at 25 °C	[3]
Boiling Point	78 °C	[3]
Refractive Index	n _{20/D} 1.358	[3]
NMR Properties		
¹ H Residual Peak (CD ₂ HOD)	~3.56 ppm (quartet)	[4]
¹ H Residual Peak (CD ₃ CDHOH)	~1.11 ppm (triplet)	[4]
¹³ C Residual Peak (CD ₃ CD ₂ OH)	~56.96 ppm (multiplet)	[4]
¹³ C Residual Peak (CD ₃ CD ₂ OH)	~17.31 ppm (multiplet)	[4]

Applications in Sensitive NMR Experiments

Ethanol-d5 is a valuable solvent for a range of sensitive NMR experiments, particularly in the fields of drug discovery and structural biology.

Fragment-Based Drug Discovery (FBDD)

In FBDD, NMR spectroscopy is a powerful tool for identifying and characterizing small molecule fragments that bind to a biological target.[\[5\]](#)[\[6\]](#) **Ethanol-d5** can be an effective solvent for screening fragment libraries, especially for fragments with moderate polarity.

Application Note: When screening fragment libraries, using a deuterated solvent like **ethanol-d5** is crucial to avoid strong solvent signals that can obscure the signals of the weakly binding fragments.[2] The choice of solvent can influence the solubility of both the target protein and the fragment library. For targets and fragments that are soluble in ethanol-water mixtures, using a buffer prepared with D2O and **ethanol-d5** can be advantageous.

Experimental Protocols

The following are detailed protocols for key NMR experiments utilizing **ethanol-d5**.

Protocol for Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of a sample without the need for identical reference compounds.[7][8]

Objective: To determine the purity of a small molecule drug candidate using an internal standard.

Materials:

- **Ethanol-d5** (99.5 atom % D)
- Internal Standard (e.g., maleic acid, accurately weighed)
- Analyte (drug candidate, accurately weighed)
- High-precision analytical balance
- 5 mm NMR tubes

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the analyte and 5-10 mg of the internal standard into a clean, dry vial.
 - Dissolve the mixture in a precise volume (e.g., 0.6 mL) of **ethanol-d5**.

- Ensure complete dissolution by gentle vortexing.
- Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock and shim the instrument on the deuterium signal of **ethanol-d5**.
 - Acquire a 1D ¹H NMR spectrum with the following considerations for quantitative accuracy:
 - Use a 90° pulse angle.
 - Set a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation. A typical starting point is 30 seconds.
 - Acquire a sufficient number of scans (e.g., 8-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]
- Data Processing and Analysis:
 - Apply a zero-filling and an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
 - Carefully phase the spectrum.
 - Integrate the well-resolved signals of the analyte and the internal standard.
 - Calculate the purity of the analyte using the following equation:

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight

- W = Weight
- Purity = Purity of the internal standard

Quantitative NMR Data Summary

Parameter	Analyte Signal	Internal Standard Signal
Chemical Shift (ppm)	X	Y
Integral (I)	I_a	I_is
Number of Protons (N)	N_a	N_is
Weight (W) (mg)	W_a	W_is
Molecular Weight (MW)	MW_a	MW_is
Purity (%)	Calculated	P_is

Protocol for 2D ^1H - ^{15}N HSQC for Protein-Ligand Interaction Studies

The 2D ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of biomolecular NMR, providing a fingerprint of the protein backbone.[9] Chemical shift perturbations (CSPs) in the HSQC spectrum upon ligand addition can identify the binding site and provide information on the binding affinity.[6]

Objective: To identify the binding site of a small molecule ligand on a ^{15}N -labeled protein.

Materials:

- ^{15}N -labeled protein (0.1-0.5 mM) in a suitable buffer prepared with 90% H_2O / 10% D_2O .
- **Ethanol-d5**
- Ligand stock solution in **ethanol-d5**.
- 5 mm NMR tubes.

Procedure:

• Sample Preparation:

- Prepare a sample of the ^{15}N -labeled protein in the appropriate buffer.
- If the ligand has low aqueous solubility, a co-solvent system with **ethanol-d5** can be used. The final concentration of **ethanol-d5** should be kept as low as possible (e.g., 1-5%) to minimize its effect on protein structure and stability, unless ethanol is part of the intended study environment.

• NMR Data Acquisition:

- Acquire a reference 2D ^1H - ^{15}N HSQC spectrum of the protein alone.
- Prepare a series of samples with a constant protein concentration and increasing concentrations of the ligand. It is crucial to maintain the same final concentration of **ethanol-d5** in all samples to avoid chemical shift changes due to solvent effects.
- Acquire a 2D ^1H - ^{15}N HSQC spectrum for each titration point.

• Data Processing and Analysis:

- Process all HSQC spectra identically.
- Overlay the spectra from the titration series with the reference spectrum.
- Identify amides that show significant chemical shift perturbations upon ligand addition. These residues are likely at or near the binding site.
- The magnitude of the chemical shift perturbation (CSP) for each residue i can be calculated using the following equation:

Where:

- $\Delta\delta_{\text{H}_i}$ is the change in the ^1H chemical shift.
- $\Delta\delta_{\text{N}_i}$ is the change in the ^{15}N chemical shift.

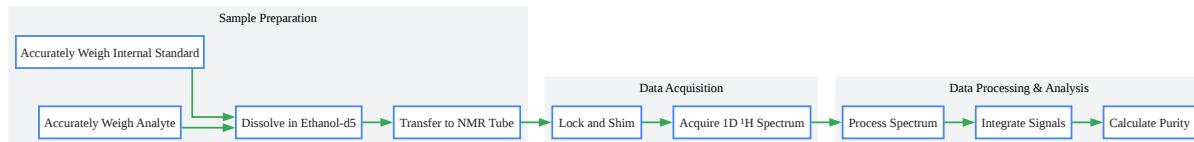
- α is a scaling factor (typically around 0.15-0.2) to account for the different chemical shift ranges of ^1H and ^{15}N .

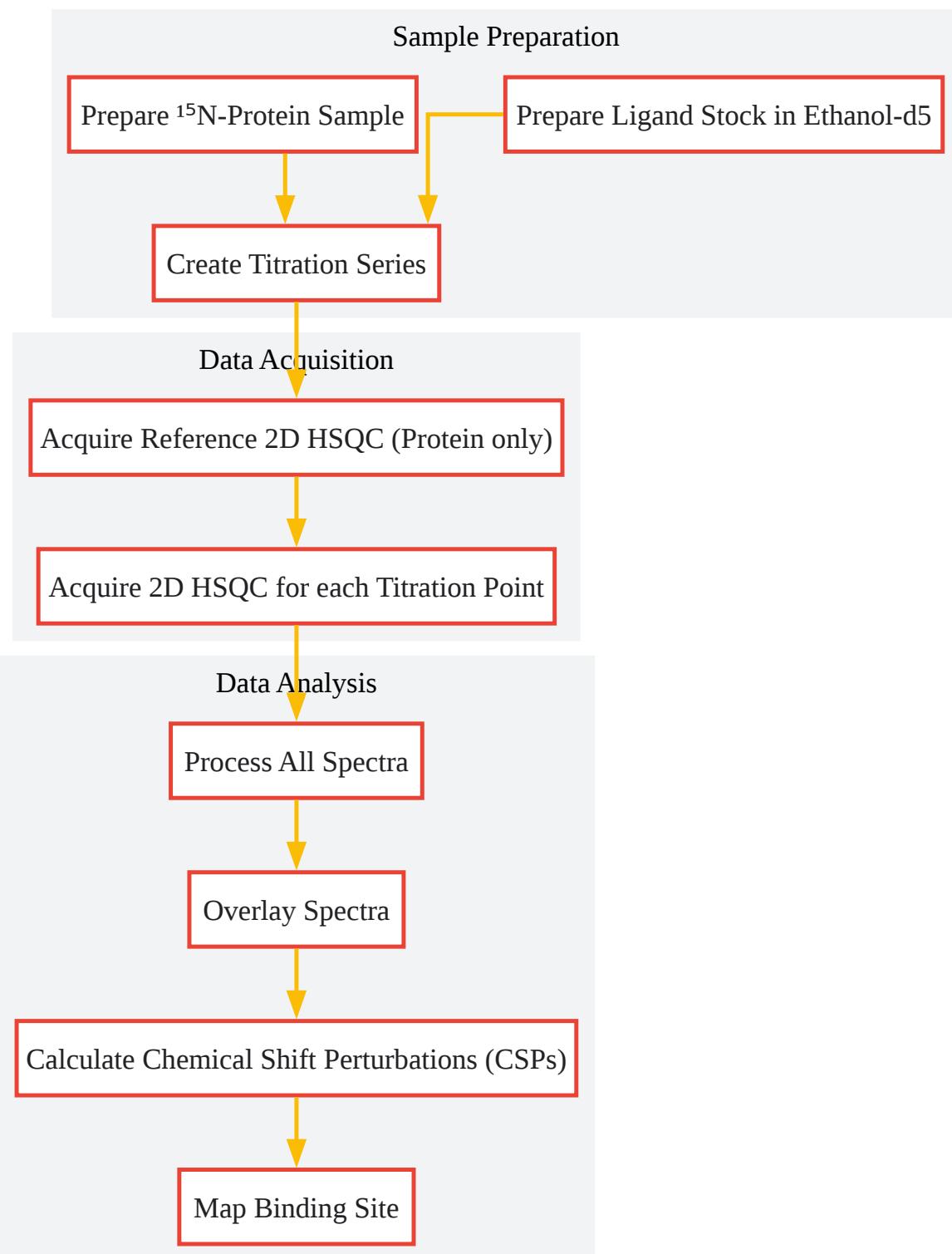
Data Summary for HSQC Titration

Residue	$\Delta\delta$ ^1H (ppm)	$\Delta\delta$ ^{15}N (ppm)	CSP (ppm)
Ala-5	0.05	0.25	0.06
Gly-23	0.12	0.80	0.17
Val-45	0.02	0.10	0.02
...

Visualizations

The following diagrams illustrate the workflows for the described NMR experiments.



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